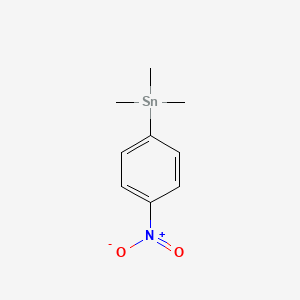

Stannane, trimethyl(4-nitrophenyl)-

Description

Stannane, trimethyl(4-nitrophenyl)- is an organotin compound with the molecular formula C₉H₁₃NO₂Sn and a molecular weight of 302.922 g/mol. Structurally, it features a trimethyltin group bonded to a 4-nitrophenyl substituent. This compound is synthesized via a palladium-catalyzed Stille coupling reaction between p-iodonitrobenzene and hexamethylditin, achieving a high yield of 90% under optimized conditions . The nitro group at the para position imparts significant electron-withdrawing effects, influencing its reactivity and applications in cross-coupling reactions. It is notably utilized in radiosynthesis, serving as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging .

Properties

CAS No. |

52323-94-1 |

|---|---|

Molecular Formula |

C9H13NO2Sn |

Molecular Weight |

285.91 g/mol |

IUPAC Name |

trimethyl-(4-nitrophenyl)stannane |

InChI |

InChI=1S/C6H4NO2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |

InChI Key |

MCNXUQBOSODMEE-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of trimethyl(4-nitrophenyl)stannane , highlighting differences in substituents, molecular properties, and applications:

Trimethyl(4-chlorophenyl)stannane

- Substituent Effect : The chlorine atom is moderately electron-withdrawing, but less so than the nitro group. This results in lower electrophilicity compared to the nitro analog.

- Physical Properties : Exhibits an ionization energy of 8.95 eV , as determined by photoelectron spectroscopy .

- Applications: Primarily used in fundamental studies of organotin reactivity due to its balanced electronic properties.

Trimethyl(4-methoxyphenyl)stannane

- Substituent Effect : The methoxy group is electron-donating, reducing the tin center’s electrophilicity and slowing reaction kinetics in cross-coupling processes .

- Synthesis : Prepared via Grignard reagent reactions with trimethyltin bromide, similar to other arylstannanes .

- Applications : Less common in radiosynthesis but valuable in reactions requiring milder conditions.

Tributyl(4-nitrophenyl)stannane

- Structural Difference : Tributyl groups increase lipophilicity and steric bulk compared to trimethyl analogs, altering solubility and reaction pathways .

- Reactivity : Despite the same nitro substituent, the bulky tributyl groups may hinder catalytic activity in certain reactions, making it less favored than trimethyl derivatives for PET applications.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Substituent Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.